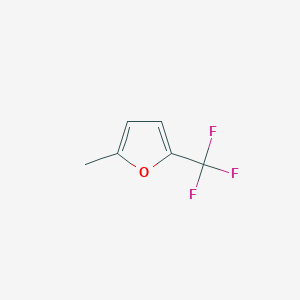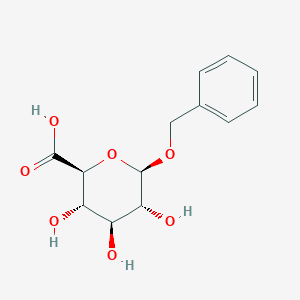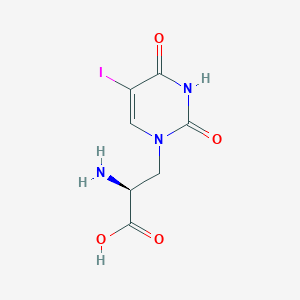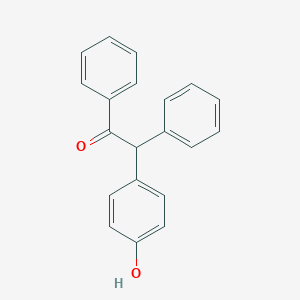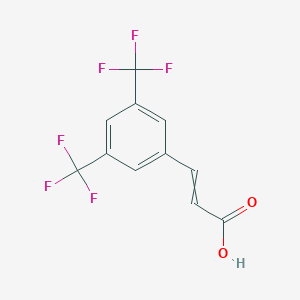
3,5-Bis(trifluoromethyl)cinnamic acid
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)cinnamic acid is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of these molecules, often enhancing their stability and biological activity.
Synthesis Analysis
The synthesis of compounds related to 3,5-bis(trifluoromethyl)cinnamic acid has been explored in several studies. For instance, a practical scale synthesis of tris[3,5-bis(trifluoromethyl)phenyl]borane, a compound with a similar trifluoromethylated aromatic structure, has been reported, highlighting the compound's strong Lewis acidity . Additionally, a convenient synthesis route for 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids has been developed from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide, demonstrating the versatility of trifluoromethylated precursors in creating functionalized molecules .
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group is characterized by the strong electron-withdrawing effect of the fluorine atoms. This can lead to significant changes in the electronic distribution within the molecule, as seen in the reported crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . Although not directly related to cinnamic acid derivatives, these findings provide insight into the structural implications of trifluoromethyl groups in aromatic systems.
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds can be quite distinct due to the presence of the trifluoromethyl group. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane has been shown to form a 'frustrated Lewis pair' with 2,2,6,6-tetramethylpiperidine, leading to the novel activation of H2 . This showcases the unique chemical behavior that can arise from the incorporation of trifluoromethyl groups into aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)cinnamic acid derivatives are influenced by the trifluoromethyl groups. These groups are known to increase the thermal stability and modify the electronic properties of the molecules they are attached to. For instance, the synthesis of bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan derivatives has led to compounds with high crystal densities and energetic properties, which were thoroughly characterized using various analytical techniques . These properties are crucial for the potential application of such compounds in material science and other industries.
Applications De Recherche Scientifique
Application 1: Structural Analysis
- Summary of the Application: The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid has been determined and described . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .
- Methods of Application: The title compound crystallizes in the monoclinic P21/c space group with one molecule in the asymmetric unit . The propanoic acid side chain of the studied molecule has a bent conformation . The key supramolecular motif in the crystal structure is a centrosymmetric O–H∙∙∙O hydrogen-bonded dimer .
- Results or Outcomes: According to CE-B3LYP, the molecules involved in this motif exhibit the strongest pairwise interaction total energy (Etot = −67.9 kJ/mol) . There are seven other interacting molecular pairs with significant Etot values in the range of −17 to −28 kJ/mol .
Application 2: Hydrophobic Probe
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCKOPHMWHBHR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)cinnamic acid | |
CAS RN |
155814-20-3 | |
| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



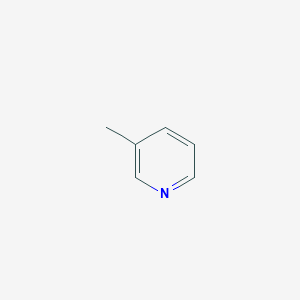
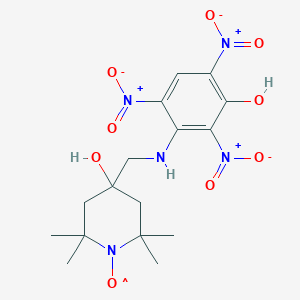
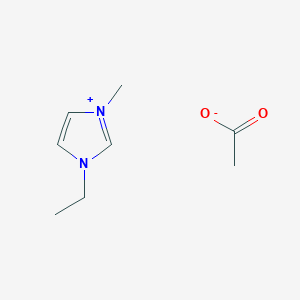
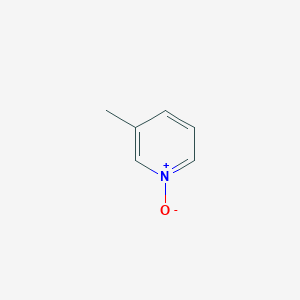
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
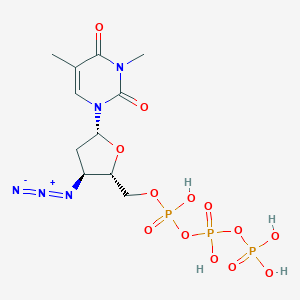
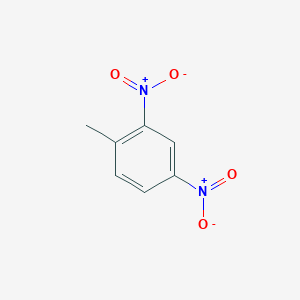
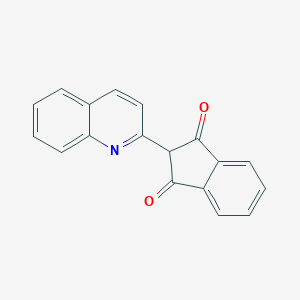
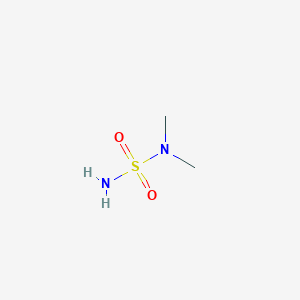
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
